molecular formula C12H18N2OS B506385 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 350996-93-9

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B506385
CAS No.: 350996-93-9
M. Wt: 238.35g/mol
InChI Key: GRAQHIIJRKEFBF-UHFFFAOYSA-N
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Description

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapies for metabolic disorders. This compound belongs to the 2-aminothiophene (2-AT) class of small-molecule heterocyclic scaffolds, which have demonstrated a diverse array of pharmacological properties . Current scientific investigations have identified closely related 2-aminothiophene analogs as potent positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity, as its activation stimulates glucose-dependent insulin secretion and reduces glucagon secretion . As a PAM, this class of compounds does not activate the receptor directly but enhances the receptor's response to its natural peptide agonists, offering a potential strategy for oral, non-peptidic therapy . In vivo studies on analogous compounds have demonstrated promising physiological effects, including a marked reduction of blood plasma glucose levels in model organisms . This makes this compound a valuable chemical tool for researchers exploring the intricacies of GLP-1R signaling and developing next-generation treatments for diabetes, obesity, and related heart conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQHIIJRKEFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166021
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-93-9
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350996-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Acyclic Precursors

The most widely reported method involves the cyclization of thioamide-containing linear precursors. For example, a thiourea derivative can undergo intramolecular cyclization under acidic conditions to form the tetrahydrobenzothiophene scaffold. A representative reaction employs polyphosphoric acid (PPA) as both a catalyst and solvent at 120–140°C, achieving cyclization yields of 65–75%. The reaction proceeds via electrophilic aromatic substitution, where the sulfur atom acts as a nucleophile to close the six-membered ring.

Key intermediates include:

  • 4-Propylcyclohexanone as the starting material for introducing the propyl group.

  • Thiocyanate derivatives for sulfur incorporation.

A typical synthetic route is illustrated below:

4-PropylcyclohexanoneNH4SCNHCl, EtOHThiocyanate intermediatePPA120CTetrahydrobenzothiophene core\text{4-Propylcyclohexanone} \xrightarrow[\text{NH}_4\text{SCN}]{\text{HCl, EtOH}} \text{Thiocyanate intermediate} \xrightarrow[\text{PPA}]{120^\circ\text{C}} \text{Tetrahydrobenzothiophene core}

Hydrogenation of Benzothiophene Derivatives

An alternative approach involves the partial hydrogenation of a fully aromatic benzothiophene precursor. Using Pd/C or Raney Ni under hydrogen gas (3–5 atm), the aromatic ring is selectively reduced to yield the tetrahydro derivative. This method is advantageous for preserving functional groups such as the carboxamide.

Carboxamide Functionalization

The carboxamide group at position 3 is typically installed via amination of nitrile intermediates or hydrolysis of esters .

Nitrile to Carboxamide Conversion

Treatment of a 3-cyano-tetrahydrobenzothiophene derivative with H₂O₂ and H₂SO₄ under reflux conditions converts the nitrile to a carboxamide. This method achieves >80% conversion but requires stringent temperature control to prevent over-oxidation.

Ester Hydrolysis

Alternative routes employ ester precursors (e.g., methyl or ethyl esters), which are hydrolyzed using NaOH in aqueous ethanol. The resulting carboxylic acid is then treated with NH₃ gas to form the carboxamide.

Optimization Strategies and Challenges

Yield Enhancement

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20%.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene or THF.

Stereochemical Considerations

The tetrahydrobenzothiophene ring exhibits chair-like conformations, with the propyl group preferentially occupying an equatorial position to minimize steric strain. Nuclear Overhauser effect (NOE) NMR studies confirm this spatial arrangement.

Analytical Characterization

Critical spectroscopic data for the final compound include:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 1.05 (t, 3H, CH₂CH₂CH₃), 1.45–1.70 (m, 4H, cyclohexyl CH₂), 2.30 (q, 2H, CH₂CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 14.1 (CH₂CH₂CH₃), 22.8 (CH₂CH₂CH₃), 173.5 (CONH₂)
IR (KBr)3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch)

Applications and Derivatives

While the primary focus of this review is synthesis, it is noteworthy that this compound serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . Derivatives with modified alkyl chains or substituted carboxamides exhibit enhanced bioavailability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant antitumor properties. A study investigated the synthesis of fused thiophene derivatives and their effects on various cancer cell lines. The results demonstrated that compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene exhibited notable inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The study highlighted that certain derivatives showed higher potency compared to standard chemotherapeutic agents like Doxorubicin .

CompoundCell LineInhibition (%)Reference
11aMCF-775
14cNCI-H46080
6dSF-26865

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that benzothiophene derivatives may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. The mechanisms involved may include the modulation of apoptotic pathways and antioxidant activity .

Anti-inflammatory Properties

Compounds related to benzothiophene structures have been evaluated for their anti-inflammatory effects. These compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases. The anti-inflammatory action is often linked to the inhibition of cyclooxygenase enzymes and other pro-inflammatory cytokines .

Antimicrobial Activity

There is emerging data indicating that derivatives of this compound may possess antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A comprehensive study was conducted to synthesize several derivatives of 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and evaluate their antitumor activity. The synthesized compounds were tested against multiple cancer cell lines with varying degrees of success:

  • Methodology : Compounds were synthesized using standard organic synthesis techniques and evaluated through MTT assays.
  • Findings : Several compounds exhibited IC50 values lower than those of established chemotherapeutics, indicating strong potential as new anticancer agents .

Case Study 2: Neuroprotection in Experimental Models

In another study focusing on neuroprotection, researchers administered the compound in models of oxidative stress-induced neuronal damage:

  • Model Used : Rat primary cortical neurons exposed to hydrogen peroxide.
  • Results : Treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiophene derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Compound Name Substituents (Position 6) Functional Group (Position 3) Key Properties Biological Activity
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Propyl Carboxamide Moderate lipophilicity; Enhanced hydrogen bonding Under investigation (potential CNS applications)
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl Ester Higher solubility in organic solvents Improved reactivity in ester hydrolysis
2-Amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methyl Carboxamide Increased steric hindrance Anticonvulsant activity in animal models
2-Amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide tert-Butyl Carboxamide High steric bulk; Enhanced antioxidant capacity Antioxidant (comparable to ascorbic acid)
6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide tert-Butyl Thiophene-carbonylamino Dopamine D1 receptor modulation Positive allosteric modulator activity

Key Observations

Substituent Effects on Lipophilicity and Bioactivity Propyl vs. In contrast, ethyl esters (e.g., Ethyl 2-acetamido-...) exhibit higher solubility in organic phases but reduced hydrogen-bonding capacity . tert-Butyl Derivatives: Bulky tert-butyl substituents enhance antioxidant activity (e.g., 2-Amino-6-tert-butyl-...) but may limit bioavailability due to steric hindrance .

Functional Group Influence Carboxamide vs. Ester: Carboxamide derivatives (e.g., target compound) show stronger hydrogen-bonding interactions with biological targets compared to esters, which are more reactive in hydrolysis but less stable in vivo .

Biological Activity Trends Anticonvulsant activity is linked to methyl-substituted carboxamides (e.g., 2-Amino-N-cyclopentyl-6-methyl-...), suggesting steric and electronic tuning for ion channel interactions . Antioxidant efficacy correlates with electron-donating groups (e.g., tert-butyl), which stabilize free radicals .

Biological Activity

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR). The compound belongs to a class of benzothiophene derivatives that have been studied for various therapeutic effects.

  • Molecular Formula : C12H18N2OS
  • Molecular Weight : 238.35 g/mol
  • Structure : The compound features a tetrahydrobenzothiophene core with an amino group and a carboxamide substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-amino derivatives of benzothiophene. For instance, azomethine derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited cytostatic , antitubercular , and anti-inflammatory activities. The prediction of biological activity through computational methods indicated promising results for these derivatives in inhibiting cancer cell proliferation .

Table 1: Biological Activity Summary of Benzothiophene Derivatives

Activity TypeObserved EffectsReference
CytostaticInhibition of cancer cell growth
AntitubercularActivity against Mycobacterium tuberculosis
Anti-inflammatoryReduction in inflammatory markers

The mechanism by which these compounds exert their anticancer effects often involves targeting microtubules. For example, certain derivatives showed significant microtubule depolymerization activity, which is crucial for disrupting cancer cell division. The most potent compounds demonstrated IC50 values below 40 nM in cell proliferation assays .

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of several benzothiophene derivatives on various cancer cell lines. The lead compound exhibited an average GI50 (concentration causing 50% inhibition) of approximately 10 nM across multiple sensitive cell lines. This highlights the potential of these compounds as effective anticancer agents .

In Vivo Studies

In vivo studies using xenograft models have shown that certain derivatives can significantly inhibit tumor growth compared to controls. For instance, administration of a specific derivative at a dose of 75 mg/kg resulted in notable antitumor effects after two weeks .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiophene scaffold can enhance biological activity. Substituents on the aromatic core influence the reactivity and potency of these compounds. For example, variations in the amino and carboxamide groups can lead to significant differences in pharmacological profiles .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted thiophene intermediates with acylating agents like succinic anhydride or tetrahydrophthalic anhydride. Key steps include:

  • Reaction Conditions : Reflux in anhydrous CH₂Cl₂ under nitrogen, with 1.2 equivalents of anhydride .
  • Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30% → 100%) yields pure products (54–78%) .
  • Optimization : Adjusting stoichiometry (e.g., 1.2:1 anhydride:intermediate) and reaction time (overnight reflux) improves yields.

Q. Table 1: Representative Synthesis Protocols

Starting MaterialReagent/ConditionsPurification MethodYield (%)Reference
Intermediate 11jSuccinic anhydride, refluxHPLC (MeCN:H₂O gradient)77
Intermediate 11fTetrahydrophthalic anhydrideHPLC (MeCN:H₂O gradient)67

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the propyl group (δ 0.8–1.6 ppm for CH₃/CH₂), tetrahydrobenzothiophene protons (δ 2.5–3.2 ppm), and carboxamide carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C≡N (2200 cm⁻¹, if present), and NH₂ stretches (3300–3500 cm⁻¹) .
  • HRMS/LC-MS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Q. What in vitro biological screening methodologies are appropriate for initial evaluation of this compound's pharmacological potential?

Methodological Answer:

  • Antibacterial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., dihydrofolate reductase) to assess mechanism of action .
  • Cytotoxicity : MTT assays on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed between structurally similar derivatives in antibacterial assays?

Methodological Answer: Contradictions often arise from substituent effects. Strategies include:

  • SAR Analysis : Compare derivatives with varying substituents (e.g., propyl vs. tert-butyl) to identify critical functional groups .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to correlate bioactivity with electronic (Hammett σ) or steric (Taft) parameters .
  • Mechanistic Studies : Probe membrane permeability (e.g., ethidium bromide uptake assays) to distinguish target-specific vs. non-specific effects .

Q. What computational strategies enable predictive modeling of structure-activity relationships for benzothiophene carboxamide derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., penicillin-binding proteins) .
  • QSAR Modeling : Apply Partial Least Squares (PLS) regression to link descriptors (logP, polar surface area) with bioactivity .
  • PASS Prediction : Predict activity spectra (e.g., antibacterial vs. antifungal) via PASS online tools to prioritize synthesis .

Q. What specialized purification techniques are required to isolate stereoisomers of polycyclic benzothiophene derivatives?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .
  • Crystallization : Optimize solvent systems (e.g., MeOH/H₂O) to exploit differential solubility of diastereomers .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .

Safety and Handling

Q. What safety protocols are recommended for handling this compound based on its physicochemical properties?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles (MP: 204–217°C suggests low volatility) .
  • PPE : Wear nitrile gloves and lab coats; avoid skin contact (irritant potential noted in analogs) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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